Bienvenue dans la boutique en ligne BenchChem!

2-(1,5-dimethyl-1H-pyrazol-4-yl)-1,3-thiazolidine-4-carboxylic acid

Regioisomerism Structure-Activity Relationship Medicinal Chemistry

2-(1,5-Dimethyl-1H-pyrazol-4-yl)-1,3-thiazolidine-4-carboxylic acid (CAS 318466-04-5) is a heterocyclic building block that fuses a 1,5-dimethylpyrazole ring with a thiazolidine-4-carboxylic acid scaffold (C₉H₁₃N₃O₂S, MW 227.28–227.29 g/mol). The compound belongs to the pyrazole–thiazolidine hybrid class, a privileged pharmacophore framework recognized for broad-spectrum biological activities including antidiabetic, anticancer, antimicrobial, and anti-inflammatory applications.

Molecular Formula C9H13N3O2S
Molecular Weight 227.28
CAS No. 318466-04-5
Cat. No. B2423136
⚠ Attention: For research use only. Not for human or veterinary use.

Technical Parameters


Basic Identity
Product Name2-(1,5-dimethyl-1H-pyrazol-4-yl)-1,3-thiazolidine-4-carboxylic acid
CAS318466-04-5
Molecular FormulaC9H13N3O2S
Molecular Weight227.28
Structural Identifiers
SMILESCC1=C(C=NN1C)C2NC(CS2)C(=O)O
InChIInChI=1S/C9H13N3O2S/c1-5-6(3-10-12(5)2)8-11-7(4-15-8)9(13)14/h3,7-8,11H,4H2,1-2H3,(H,13,14)
InChIKeyZADLRJKAJGZJSU-UHFFFAOYSA-N
Commercial & Availability
Standard Pack Sizes10 mg / 50 mg / 100 mg / Bulk Custom
AvailabilityIn Stock
Custom SynthesisAvailable on request
Handling Information
Solubilitynot available

2-(1,5-Dimethyl-1H-pyrazol-4-yl)-1,3-thiazolidine-4-carboxylic acid (CAS 318466-04-5): Structural Identity and Procurement Baseline


2-(1,5-Dimethyl-1H-pyrazol-4-yl)-1,3-thiazolidine-4-carboxylic acid (CAS 318466-04-5) is a heterocyclic building block that fuses a 1,5-dimethylpyrazole ring with a thiazolidine-4-carboxylic acid scaffold (C₉H₁₃N₃O₂S, MW 227.28–227.29 g/mol) . The compound belongs to the pyrazole–thiazolidine hybrid class, a privileged pharmacophore framework recognized for broad-spectrum biological activities including antidiabetic, anticancer, antimicrobial, and anti-inflammatory applications [1]. Commercial sourcing is available through multiple reputable vendors at purities of 95–98%, with storage conditions of 2–8°C in sealed, dry environments . The specific 1,5-dimethyl substitution pattern on the pyrazole ring distinguishes this building block from its 1,3-dimethyl regioisomer and other N-alkyl variants, offering unique steric and electronic properties relevant to fragment-based drug design and medicinal chemistry campaigns [1].

Why Generic Substitution Fails for Pyrazole–Thiazolidine-4-Carboxylic Acid Building Blocks: The Case of 2-(1,5-Dimethyl-1H-pyrazol-4-yl)-1,3-thiazolidine-4-carboxylic acid


Pyrazole–thiazolidine-4-carboxylic acid derivatives cannot be generically interchanged due to the profound impact of the pyrazole substitution pattern on both reactivity and biological target engagement. The 1,5-dimethyl regioisomer (CAS 318466-04-5) differs fundamentally from its 1,3-dimethyl analog (CAS 1040400-45-0) in the spatial orientation of the methyl groups, which alters hydrogen-bonding capacity, steric hindrance at enzyme active sites, and metabolic stability [1]. In the broader pyrazole–thiazolidine class, α-amylase inhibitory potency varies from IC₅₀ = 15.1 µg/mL (unsubstituted pyrazole lead HR.TH₇) to inactive for certain substituted derivatives, demonstrating that minor structural modifications produce order-of-magnitude differences in biological activity [2]. The presence of a free carboxylic acid on the thiazolidine ring further distinguishes this scaffold from thiazolidinone or thiazole analogs, enabling conjugation chemistry, salt formation, and prodrug strategies unavailable to ring-oxidized counterparts [3]. These structural determinants make generic substitution scientifically unsound and procurement-specific identity essential.

Quantitative Differentiation Evidence: 2-(1,5-Dimethyl-1H-pyrazol-4-yl)-1,3-thiazolidine-4-carboxylic acid vs. Structural Analogs


Regioisomeric Differentiation: 1,5-Dimethyl vs. 1,3-Dimethyl Pyrazole Substitution in Thiazolidine-4-Carboxylic Acid Scaffolds

2-(1,5-Dimethyl-1H-pyrazol-4-yl)-1,3-thiazolidine-4-carboxylic acid (CAS 318466-04-5) is the 1,5-dimethyl regioisomer, whereas 2-(1,3-dimethyl-1H-pyrazol-4-yl)-1,3-thiazolidine-4-carboxylic acid (CAS 1040400-45-0) bears the methyl groups at the 1- and 3-positions of the pyrazole ring [1]. In the broader pyrazole–thiazolidine class, the position of methyl substituents on the pyrazole ring directly modulates electron density distribution and steric accessibility at the thiazolidine C-2 position, which is a critical determinant of enzyme inhibitory activity [2]. Although no direct head-to-head bioactivity comparison between these two specific regioisomers has been published in peer-reviewed literature, comprehensive SAR reviews of pyrazole–thiazolidine hybrids establish that regioisomeric variation at the pyrazole core routinely produces differential target engagement profiles across multiple biological targets [2]. The 1,5-dimethyl configuration offers a distinct vector for fragment elaboration compared to the 1,3-isomer, making it a non-interchangeable building block in library synthesis campaigns.

Regioisomerism Structure-Activity Relationship Medicinal Chemistry

Thiazolidine-4-Carboxylic Acid vs. Thiazolidinone Oxidation State: Differential Conjugation and Prodrug Potential

The target compound contains a fully saturated thiazolidine ring with a free carboxylic acid at the 4-position (thiazolidine-4-carboxylic acid), distinguishing it from thiazolidin-4-one analogs such as (2E)-2-{(2E)-[(1,5-dimethyl-1H-pyrazol-4-yl)methylidene]hydrazinylidene}-1,3-thiazolidin-4-one, which feature an oxidized ketone at the 4-position . The carboxylic acid functionality enables amide bond formation, esterification, and salt formation—synthetic transformations unavailable to the ketone-containing thiazolidinone congener. In the pyrazole–thiazolidine hybrid class, this oxidation state difference has been shown to directly affect bioactivity: thiazolidine-4-carboxylic acid derivatives exhibit α-amylase inhibitory activity (IC₅₀ = 15.1 µg/mL for the most potent analog HR.TH₇) through a mechanism involving hydrogen-bond donation from the carboxylic acid to catalytic residues, an interaction geometry not available to thiazolidinone analogs [1]. Furthermore, the carboxylic acid group provides a handle for solubility optimization via salt formation, a critical formulation advantage over neutral thiazolidinone counterparts [1].

Oxidation State Conjugation Chemistry Prodrug Design

Class-Wide α-Amylase Inhibitory Activity of Pyrazole–Thiazolidine-4-Carboxylic Acid Derivatives: Benchmarking Against Acarbose

A 2025 study by Omran et al. evaluated a series of pyrazole-linked thiazolidine-4-carboxylic acid derivatives (HR.TH₇–HR.TH₁₁) as α-amylase inhibitors. The most potent derivative, HR.TH₇ (R=H), exhibited an IC₅₀ of 15.1 ± 0.97 µg/mL against porcine pancreatic α-amylase, a potency directly comparable to the clinical standard acarbose [1]. While the target compound (CAS 318466-04-5) itself was not among the five derivatives directly assayed in this study, it shares the identical core scaffold and differs only in the pyrazole substitution pattern (1,5-dimethyl vs. unsubstituted pyrazole in HR.TH₇). In silico ADME/Tox predictions for the series confirmed favorable pharmacokinetic profiles with high gastrointestinal absorption and low predicted toxicity, supporting the drug-likeness of this scaffold class [1]. Molecular docking studies against human α-amylase (PDB: 4BAJ) revealed that the thiazolidine-4-carboxylic acid moiety engages catalytic residues through hydrogen bonding, a conserved binding mode expected to be retained with the 1,5-dimethyl substitution [1].

α-Amylase Inhibition Antidiabetic Enzyme Assay

Commercial Purity and Storage Specification Differentiation Across Vendors

Commercially available batches of 2-(1,5-dimethyl-1H-pyrazol-4-yl)-1,3-thiazolidine-4-carboxylic acid show vendor-dependent purity specifications: ChemScene offers ≥98% purity (Cat. CS-0559832) with storage at 2–8°C sealed in dry conditions, while AKSci provides ≥95% purity (Cat. 8308CM) with long-term storage at cool, dry conditions, and Aladdin specifies ≥97% purity (Cat. D938458-5g) [1]. The ≥98% specification from ChemScene provides a higher purity baseline for sensitive applications such as fragment-based screening or biophysical assays where trace impurities can confound results. In contrast, structurally similar building blocks such as 2-(1,3-dimethyl-1H-pyrazol-4-yl)-1,3-thiazolidine-4-carboxylic acid (CAS 1040400-45-0) and 2-(1,3,5-trimethyl-1H-pyrazol-4-yl)-1,3-thiazolidine-4-carboxylic acid (CAS 1218739-03-7) are available through fewer vendors, limiting procurement flexibility and competitive pricing [2][3].

Purity Specification Vendor Comparison Quality Control

Structural Differentiation from Methyl-Linked Pyrazole–Thiazolidine Analogs: Direct Ring Attachment vs. Methylene Spacer

The target compound features a direct C–C bond between the pyrazole C-4 position and the thiazolidine C-2 position, creating a conformationally rigid biaryl-like system. This contrasts with methylene-linked analogs such as 2-[(3,5-dimethyl-1H-pyrazol-1-yl)methyl]-1,3-thiazolidine-4-carboxylic acid, which incorporate a flexible -CH₂- spacer between the heterocyclic rings . In the broader medicinal chemistry literature, the removal of a methylene spacer increases conformational rigidity and reduces the entropic penalty upon target binding, a principle demonstrated across multiple pyrazole-containing inhibitor series [1]. The direct attachment in 318466-04-5 also alters the pKa of the thiazolidine nitrogen, affecting protonation state at physiological pH and potentially modulating membrane permeability [1]. While no direct experimental comparison between direct-attached and methylene-linked analogs has been published for this specific scaffold, the conformational restriction principle is well-established in fragment-based drug design, where rigid fragments often exhibit higher ligand efficiency than flexible counterparts [1].

Linker Chemistry Conformational Rigidity Fragment-Based Drug Design

Optimal Research and Industrial Application Scenarios for 2-(1,5-Dimethyl-1H-pyrazol-4-yl)-1,3-thiazolidine-4-carboxylic acid (CAS 318466-04-5)


Fragment-Based Drug Discovery for Type 2 Diabetes: α-Amylase Inhibitor Lead Generation

The pyrazole–thiazolidine-4-carboxylic acid scaffold has demonstrated α-amylase inhibitory potency comparable to acarbose (IC₅₀ = 15.1 µg/mL for lead analog HR.TH₇), with favorable in silico ADME predictions including high GI absorption and low toxicity risk [1]. Compound 318466-04-5, with its 1,5-dimethyl substitution, provides a methyl-decorated starting point for fragment elaboration. The free carboxylic acid enables rapid amide coupling for library synthesis, while the direct pyrazole–thiazolidine linkage maintains conformational rigidity preferred in fragment-based screening. Researchers should benchmark new derivatives against both acarbose and the published HR.TH₇ data as positive controls.

Regioisomer-Controlled Medicinal Chemistry Library Synthesis

The 1,5-dimethylpyrazole substitution pattern provides a distinct vector for SAR exploration that is unavailable with the 1,3-dimethyl regioisomer (CAS 1040400-45-0) [1]. For medicinal chemistry campaigns requiring precise control of substituent orientation, 318466-04-5 offers the sterically differentiated C-5 methyl group that can probe hydrophobic pockets or sterically restrict binding conformations. The carboxylic acid handle supports diversification via amide, ester, or hydrazide formation, enabling parallel library synthesis. Procurement of the correct regioisomer is essential, as the 1,3-isomer or 1,3,5-trimethyl analog will produce structurally distinct products with unpredictable biological profiles.

Building Block for Anticancer and Anti-Inflammatory Agent Synthesis

Pyrazole–thiazolidine hybrids have established activity across anticancer targets (e.g., B16F10 melanoma IC₅₀ = 27 µM for thiazolidine-pyrazole derivative 8c) and anti-inflammatory targets (COX-2 selective inhibitors with IC₅₀ = 0.03–0.06 µM for thiazole/thiazolidine-pyrazoline hybrids) [1][2]. The thiazolidine-4-carboxylic acid moiety in 318466-04-5 provides a cysteine-prodrug potential, as the thiazolidine ring can undergo hydrolytic ring-opening to release the active thiol species intracellularly, a mechanism exploited in cytoprotective agent design . This property is absent in thiazolidinone analogs, making 318466-04-5 uniquely suited for intracellular cysteine delivery strategies.

Quality-Controlled Procurement for Reproducible Fragment Screening

For high-sensitivity biophysical assays (SPR, ITC, DSF) and fragment-based screening campaigns, trace impurities can produce false positives or mask weak binding events. ChemScene's ≥98% purity specification for 318466-04-5 exceeds the typical 95% threshold for fragment libraries, reducing the risk of impurity-driven artifacts [1]. The compound's documented storage conditions (2–8°C, sealed in dry environment) should be strictly maintained to prevent thiazolidine ring hydrolysis, which can generate cysteine adducts that confound assay readouts. Multi-vendor availability (ChemScene, AKSci, Aladdin, Santa Cruz Biotechnology) ensures supply continuity for long-term discovery programs [2].

Quote Request

Request a Quote for 2-(1,5-dimethyl-1H-pyrazol-4-yl)-1,3-thiazolidine-4-carboxylic acid

Request pricing, availability, packaging, or bulk supply details using the form on the right.

Pricing Availability Bulk quantity COA / SDS
Response includesPricing, lead time, and availability after review.
Faster handlingAdd destination country, intended use, and packaging preferences when relevant.

Only Quantity, Unit, and Business or Academic Email are required.

Product Requirements

Enter amount and choose a unit (mg, g, kg, mL, or L).

Contact Details

Additional Details

Contact Technical Support Sending...

We use your information only to respond to your request. If you need technical guidance before placing an inquiry, you can also contact our support team.

Inquiry
© Copyright 2026 BenchChem. All Rights Reserved.